5-Bromo-4-chloropyrimidine
Overview
Description
5-Bromo-4-chloropyrimidine is a halogenated pyrimidine, a class of nitrogen-containing heterocycles that are of significant interest in pharmaceutical and chemical research due to their diverse biological activities and applications in drug synthesis. The presence of bromine and chlorine substituents on the pyrimidine ring can make these compounds versatile intermediates for further chemical transformations.
Synthesis Analysis
The synthesis of halogenated pyrimidines often involves multi-step reactions starting from commercially available or readily synthesized precursors. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine, a related compound, was synthesized from methyl 2-(4-bromophenyl) acetate through a three-step process with an overall yield of 52.8% . Similarly, 5-bromo-2,4-dichloro-6-methylpyrimidine was reacted with ammonia to selectively displace a chlorine atom, forming 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . These methods demonstrate the feasibility of synthesizing halogenated pyrimidines with specific substitution patterns.
Molecular Structure Analysis
The molecular structure of halogenated pyrimidines is often confirmed using X-ray crystallography. For example, the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined by X-ray crystallography, revealing its crystallization in the monoclinic crystal system . Single-crystal X-ray analysis was also used to confirm the structure of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Halogenated pyrimidines can undergo various chemical reactions, making them valuable synthetic intermediates. For instance, the reaction of 5-bromo-2-chloro-6-methylpyrimidin-4-amine with secondary amines in boiling ethanol afforded 4-amino-5-bromo-2-substituted aminopyrimidines . The presence of halogen functionalities on the pyrimidine nucleus allows for reactions such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions enable the diversification of the pyrimidine core into a variety of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyrimidines can be studied using various spectroscopic techniques. For example, 5-bromo-2-hydroxy pyrimidine was investigated using FT-IR, FT-RAMAN, NMR, and UV–Vis spectroscopy, along with computational analysis and molecular docking studies . These investigations provide insights into the molecular geometry, vibrational wavenumbers, electronic properties, and potential biological interactions of the compound. The presence of halogen atoms can also influence the compound's melting point, solubility, and stability, which are important parameters in the development of pharmaceutical agents.
Scientific Research Applications
Synthesis and Biological Activity
- Derivatives Synthesis: Novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives were synthesized, showing significant antimicrobial activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).
Chemical Analysis and Crystallography
- Regioselectivity Investigation: The regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl- pyrimidine was analyzed using X-ray crystallography (Doulah et al., 2014).
Advanced Synthesis Techniques
- Synthesis of Complex Compounds: 5-(4-bromophenyl)-4,6-dichloropyrimidine is a key intermediate in synthesizing various pyrimidines and other compounds, highlighting its importance in pharmaceutical and chemical fields (Hou et al., 2016).
DNA Synthesis Tagging
- DNA Synthesis Tracking: Halogenated analogues of thymidine, such as 5-bromo-2-deoxyuridine (BrdU), are used for tagging dividing cells in DNA synthesis studies. They have limitations but have been instrumental in over 20,000 biomedical studies (Cavanagh et al., 2011).
Electron-Induced Reactions and Spectroscopy
- Anion States Study: The electronic structures of pyrimidine and its derivatives, including 5-bromo versions, were studied to understand electron-induced reactions (Modelli et al., 2011).
Safety And Hazards
Future Directions
The design of biologically active compounds based on isocytosine and its derivatives, including 5-Bromo-4-chloropyrimidine, has developed in several priority directions over the past 20 years. These include the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .
properties
IUPAC Name |
5-bromo-4-chloropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-1-7-2-8-4(3)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVLUSWQWGHYIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483342 | |
Record name | 5-Bromo-4-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloropyrimidine | |
CAS RN |
56181-39-6 | |
Record name | 5-Bromo-4-chloropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56181-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-chloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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